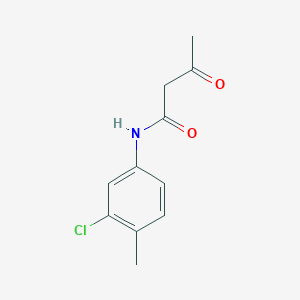

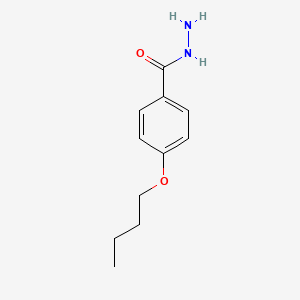

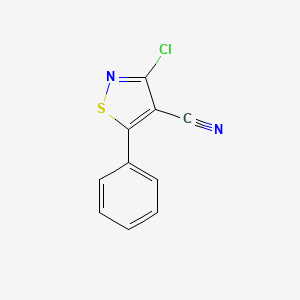

N-(3-chloro-4-methylphenyl)-3-oxobutanamide

Vue d'ensemble

Description

N-(3-chloro-4-methylphenyl)-3-oxobutanamide (hereafter referred to as CMPOB) is a molecule that has been studied for its potential use in scientific research applications. CMPOB has been extensively studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, potential future directions for further research will be explored.

Applications De Recherche Scientifique

1. Structural Analysis and Hydrogen Bonding

- N-(3-chloro-4-methylphenyl)-3-oxobutanamide and similar compounds exhibit significant behavior in terms of hydrogen bonding. In the solid state, these compounds form intermolecular hydrogen bonds between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. This bonding is disrupted in solution, and no intramolecular association was detected, indicating a dynamic structure that changes based on the state of the compound (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

2. Kinetics in Gas-Phase Pyrolysis

- The compound has been studied for its kinetic behavior during gas-phase thermolysis. This research is crucial for understanding how it behaves under high temperatures and could inform its applications in industrial processes. The study provided detailed activation parameters for the gas-phase pyrolysis of this compound (Malhas, Al-Awadi, & El-Dusouqui, 2007).

3. Crystal Structure and Molecular Geometry

- The crystal structure of this compound has been elucidated, providing insights into its molecular geometry. This information is valuable for designing drugs or materials that require precise molecular alignment and bonding characteristics (Tai, Liu, Liu, & Li, 2005).

4. Reaction Mechanisms and Product Formation

- Understanding the reaction mechanisms and product formation of this compound is vital for its application in synthetic chemistry. Studies have investigated its reactions to produce various compounds, which can have implications for pharmaceuticals and materials science (Razzaghi-Asl et al., 2017).

5. Use in Catalytic Processes

- The compound has been studied for its role in rhodium-catalyzed conjugate addition reactions. This research is significant for its potential use in catalytic processes in organic chemistry, particularly in the synthesis of complex molecules (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007).

6. Corrosion Inhibition

- This compound derivatives have been studied for their potential as corrosion inhibitors. This application is crucial in materials science and engineering for protecting metals and alloys from corrosion (Rochdi et al., 2014).

7. Synthesis of Novel Compounds

- The compound has been used in the synthesis of various novel compounds, demonstrating its versatility in creating diverse molecular structures. This is particularly relevant in the development of new drugs and materials (Gein et al., 2017).

8. Quantum Chemical Calculations

- Quantum chemical calculations have been performed on this compound to understand its electronic structure and properties. This research is important for predicting how the compound interacts at the molecular level (Jotani, 2012).

9. Multi-component Reaction Behavior

- Studies have been conducted to understand the behavior of this compound in multi-component reactions. This research is critical for its use in complex chemical synthesis and the development of new chemical processes (Tkachenko et al., 2014).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used to control diseases like rice blast and tea anthracnose . These compounds induce the expression of disease resistance genes PR1, PR2, and PR5 in Arabidopsis thaliana .

Mode of Action

It has been suggested that photosynthesis is involved in the phytotoxic action of similar compounds . Starvation is suggested as a possible mode of action . The herbicide was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species. Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate .

Biochemical Pathways

It is known that similar compounds interfere with photosynthesis . Carbohydrates increased the tolerance of tomato plants and the fixation of labeled carbon dioxide in eggplant leaves was prevented by the herbicide .

Result of Action

It is known that similar compounds have shown to control diseases like rice blast and tea anthracnose .

Action Environment

It is known that similar compounds were considerably more toxic when plants received light after application of the herbicide, compared with those held in the dark .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKGZXXHULCYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358171 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-03-0 | |

| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

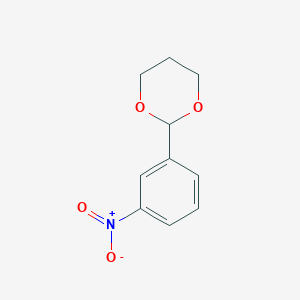

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)